molecular formula C15H14N2O3S B495113 2-(2-phenoxyethylsulfonyl)-1H-benzimidazole

2-(2-phenoxyethylsulfonyl)-1H-benzimidazole

Cat. No. B495113
M. Wt: 302.4g/mol
InChI Key: UFWQPVYIZPUELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenoxyethylsulfonyl)-1H-benzimidazole is a sulfoxide and a member of benzimidazoles.

Scientific Research Applications

DNA Topoisomerase Inhibition

  • Benzimidazole derivatives, including 1H-benzimidazoles, have been identified as inhibitors of mammalian DNA topoisomerase I, a critical enzyme in DNA replication and transcription processes. Such compounds could potentially be used in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

  • Benzimidazole compounds demonstrate significant antimicrobial properties. Some derivatives have been shown to be effective against bacterial strains like Escherichia coli and Staphylococcus aureus, and fungal strains such as Candida albicans (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Polymer Chemistry

  • In the field of materials science, benzimidazoles have been used in the synthesis of novel polymers. For example, homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized, exhibiting high thermal stability and potential for various industrial applications (Mir, Matsumura, Hlil, & Hay, 2012).

Anti-inflammatory Activity

  • Benzimidazole derivatives have been identified as potential anti-inflammatory agents. Their effectiveness in this regard is attributed to interactions with various biological targets, such as transient receptor potential vanilloid-1 and cannabinoid receptors (Veerasamy, Roy, Karunakaran, & Rajak, 2021).

Antiviral and Antifungal Applications

  • Modifications of benzimidazole compounds, such as phosphorylation and sulfonation, have shown efficacy against plant viruses and fungal diseases, indicating their potential use in agricultural applications (Fan-qi, Xinrong, Xinxiang, Xin, & Xiaoling, 1998).

Medicinal Chemistry

properties

Product Name

2-(2-phenoxyethylsulfonyl)-1H-benzimidazole

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4g/mol

IUPAC Name

2-(2-phenoxyethylsulfonyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2O3S/c18-21(19,11-10-20-12-6-2-1-3-7-12)15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)

InChI Key

UFWQPVYIZPUELO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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